molecular formula C7H12N4 B15329043 N2,N2-dimethylpyridine-2,4,5-triamine

N2,N2-dimethylpyridine-2,4,5-triamine

Cat. No.: B15329043
M. Wt: 152.20 g/mol
InChI Key: JEALLJIOROOBHA-UHFFFAOYSA-N
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Description

N2,N2-dimethylpyridine-2,4,5-triamine is an organic compound with the molecular formula C7H12N4 It is a derivative of pyridine, featuring three amino groups at positions 2, 4, and 5, with two of these amino groups being dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions

N2,N2-dimethylpyridine-2,4,5-triamine can be synthesized through several methods. One common approach involves the reaction of pyridine-2,4,5-triamine with dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

    Starting Material: Pyridine-2,4,5-triamine

    Reagent: Dimethyl sulfate

    Conditions: Basic conditions, such as the presence of sodium hydroxide or potassium carbonate

    Procedure: The pyridine-2,4,5-triamine is dissolved in a suitable solvent, such as ethanol or methanol. Dimethyl sulfate is then added dropwise to the solution while maintaining the reaction mixture at a controlled temperature (e.g., 0-5°C). After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The product is then isolated by filtration, washed with water, and dried under vacuum.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethylpyridine-2,4,5-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents such as tetrahydrofuran or diethyl ether; room temperature or reflux conditions.

    Substitution: Alkyl halides, acyl chlorides; organic solvents such as dichloromethane or acetonitrile; room temperature or reflux conditions.

Major Products

    Oxidation: N-oxides of this compound

    Reduction: Reduced amine derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N2,N2-dimethylpyridine-2,4,5-triamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It may act as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2,N2-dimethylpyridine-2,4,5-triamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

N2,N2-dimethylpyridine-2,4,5-triamine can be compared with other similar compounds, such as:

    Pyridine-2,4,5-triamine: Lacks the dimethyl groups, which may result in different chemical reactivity and biological activity.

    N2,N2-dimethylpyridine-2,5-diamine: Similar structure but with only two amino groups, leading to different properties and applications.

    N2,N2-dimethylpyrimidine-2,4,5-triamine: Contains a pyrimidine ring instead of a pyridine ring, which may affect its chemical and biological behavior.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-N,2-N-dimethylpyridine-2,4,5-triamine

InChI

InChI=1S/C7H12N4/c1-11(2)7-3-5(8)6(9)4-10-7/h3-4H,9H2,1-2H3,(H2,8,10)

InChI Key

JEALLJIOROOBHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=C1)N)N

Origin of Product

United States

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